5-Chloro-3-iodo-2-methylaniline
Overview
Description
5-Chloro-3-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-2-methylaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:
Nitration: of aniline to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Halogenation: to introduce chlorine and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-iodo-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Chloro-3-iodo-2-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their therapeutic potential.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It serves as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-2-methylaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
- 5-Chloro-2-iodoaniline
- 3-Chloro-2-methylaniline
- 5-Iodo-2-methylaniline
Comparison: 5-Chloro-3-iodo-2-methylaniline is unique due to the specific positions of the chlorine, iodine, and methyl groups on the benzene ring. This unique substitution pattern can result in different chemical and biological properties compared to its similar compounds. For example, the presence of both chlorine and iodine atoms can enhance its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-3-iodo-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLVDQVRDDXAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646623 | |
Record name | 5-Chloro-3-iodo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870606-29-4 | |
Record name | 5-Chloro-3-iodo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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